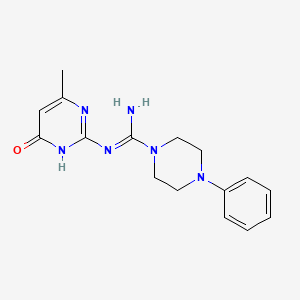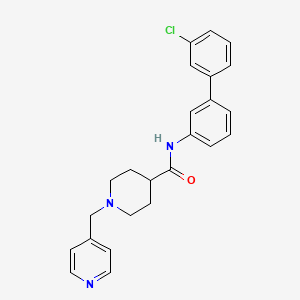![molecular formula C21H26N2O3 B5968690 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5968690.png)
1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine, also known as DAPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DAPP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antidepressant effects.
作用机制
The mechanism of action of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine is not fully understood. However, it is believed to act through multiple pathways. 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has also been shown to modulate the activity of opioid receptors in the brain, which are involved in the regulation of pain perception. Furthermore, 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been found to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood.
Biochemical and Physiological Effects:
1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has also been found to decrease the levels of prostaglandins, which are involved in the inflammatory response. Additionally, 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been shown to modulate the activity of opioid receptors in the brain, which are involved in the regulation of pain perception. Furthermore, 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been found to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood.
实验室实验的优点和局限性
1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
未来方向
There are several future directions for the study of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine. Firstly, further research is needed to elucidate the mechanism of action of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine. This will provide a better understanding of its biological activity and potential therapeutic applications. Secondly, more studies are needed to evaluate the safety and efficacy of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine in human clinical trials. This will provide valuable information for the development of new drugs based on 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine. Finally, there is a need to explore the potential of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine as a lead compound for the development of new drugs for the treatment of various diseases. This will require the synthesis and evaluation of new derivatives of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine with improved pharmacological properties.
Conclusion:
In conclusion, 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine, or 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been found to exhibit anti-inflammatory, analgesic, and antidepressant effects. The synthesis of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine involves the reaction of 1-(3,5-dimethylphenoxy)acetyl chloride with 4-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The mechanism of action of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine, including further research on its mechanism of action, evaluation of its safety and efficacy in human clinical trials, and exploration of its potential as a lead compound for the development of new drugs.
合成方法
The synthesis of 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine involves the reaction of 1-(3,5-dimethylphenoxy)acetyl chloride with 4-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions in a suitable solvent such as dichloromethane or chloroform. After the completion of the reaction, the product is purified by column chromatography or recrystallization. The yield of the final product is typically in the range of 50-70%.
科学研究应用
1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has also been shown to possess analgesic properties by modulating the activity of opioid receptors in the brain. Additionally, 1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been found to exhibit antidepressant effects by increasing the levels of neurotransmitters such as serotonin and norepinephrine.
属性
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-12-17(2)14-18(13-16)26-15-21(24)23-10-8-22(9-11-23)19-6-4-5-7-20(19)25-3/h4-7,12-14H,8-11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULNUPZUYVQUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5968610.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5968620.png)
![dimethyl 4-[4-(benzyloxy)phenyl]-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5968635.png)
![7-(2,3-dimethoxybenzyl)-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5968637.png)
![7'-amino-1-(2-fluorobenzyl)-2'-[(3-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5968639.png)



![7-cyclohexyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5968676.png)
![2-[4-(2-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5968678.png)
![1-(2-chlorobenzyl)-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B5968692.png)
![N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5968700.png)
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5968708.png)
